REACTION_CXSMILES
|
Cl[C:2](Cl)([C:12]([CH3:14])=[O:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[H][H]>O.C1(C)C=CC=CC=1.[H][H]>[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:4])[CH2:2][C:12]([CH3:14])=[O:13]
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)NC1=CC=CC=C1)(C(=O)C)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react until no more
|
Type
|
CUSTOM
|
Details
|
would be absorbed
|
Type
|
CUSTOM
|
Details
|
The first equivalent (251 ml at 739 mm pressure and 25° C.) was absorbed in 50 minutes (a rate of about 5 ml/min) whereas the 274 ml (second equivalent)
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
was absorbed at the much slower rate of about 0.9 ml/min
|
Type
|
CUSTOM
|
Details
|
On the basis of the hydrogen absorbed
|
Type
|
CUSTOM
|
Details
|
to remove both chlorines
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2](Cl)([C:12]([CH3:14])=[O:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[H][H]>O.C1(C)C=CC=CC=1.[H][H]>[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:4])[CH2:2][C:12]([CH3:14])=[O:13]
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)NC1=CC=CC=C1)(C(=O)C)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react until no more
|
Type
|
CUSTOM
|
Details
|
would be absorbed
|
Type
|
CUSTOM
|
Details
|
The first equivalent (251 ml at 739 mm pressure and 25° C.) was absorbed in 50 minutes (a rate of about 5 ml/min) whereas the 274 ml (second equivalent)
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
was absorbed at the much slower rate of about 0.9 ml/min
|
Type
|
CUSTOM
|
Details
|
On the basis of the hydrogen absorbed
|
Type
|
CUSTOM
|
Details
|
to remove both chlorines
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |